molecular formula CF3CF2CF2OCFHCOOH<br>C5H2F8O3 B12610674 Fluoro(heptafluoropropoxy)acetic acid CAS No. 919005-00-8

Fluoro(heptafluoropropoxy)acetic acid

Cat. No.: B12610674
CAS No.: 919005-00-8
M. Wt: 262.05 g/mol
InChI Key: SOPKUPKNOTUECV-UHFFFAOYSA-N
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Description

Fluoro(heptafluoropropoxy)acetic acid is a highly fluorinated organic compound with the molecular formula C5H2F8O3 . It is characterized by the presence of a fluoro group and a heptafluoropropoxy group attached to an acetic acid moiety. This compound is known for its unique chemical properties, including high thermal and chemical stability, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoro(heptafluoropropoxy)acetic acid typically involves the reaction of heptafluoropropyl alcohol with fluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluoro(heptafluoropropoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN)

Major Products Formed:

Scientific Research Applications

Fluoro(heptafluoropropoxy)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluoro(heptafluoropropoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group and heptafluoropropoxy group contribute to its high reactivity and stability. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Fluoro(heptafluoropropoxy)acetic acid can be compared with other similar fluorinated compounds, such as:

Uniqueness: The presence of both the fluoro group and the heptafluoropropoxy group in this compound imparts unique chemical properties, such as high thermal stability, chemical resistance, and reactivity, distinguishing it from other fluorinated compounds .

Properties

IUPAC Name

2-fluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8O3/c6-1(2(14)15)16-5(12,13)3(7,8)4(9,10)11/h1H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPKUPKNOTUECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF2OCFHCOOH, C5H2F8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60844624
Record name Fluoro(heptafluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919005-00-8
Record name Fluoro(heptafluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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